molecular formula C11H12BrNO2 B13088415 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one

Cat. No.: B13088415
M. Wt: 270.12 g/mol
InChI Key: XBMUXMRPTMYNPS-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one is an organic compound that features a brominated aromatic ring and a morpholinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one typically involves the bromination of 2-methylphenol followed by a series of reactions to introduce the morpholinone group. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The brominated aromatic ring and morpholinone moiety allow it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one is unique due to the presence of both a brominated aromatic ring and a morpholinone moiety. This combination imparts specific chemical properties and potential biological activities that are not found in simpler compounds .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-(5-bromo-2-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-8-2-3-9(12)6-10(8)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI Key

XBMUXMRPTMYNPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCOCC2=O

Origin of Product

United States

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